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Compound of Interest
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Compound Name:
ylmethyl)amino)pyridazin-3-ol

CAS No.: 1866404-26-3

Cat. No.: B1480293

Get Quote

Executive Summary

The pyridazin-3-ol core (often isolated as its tautomer, pyridazin-3(2H)-one) represents a
privileged scaffold in medicinal chemistry, serving as a pharmacophore in cardiotonic agents
(e.g., Levosimendan), COX-2 inhibitors, and PDE4 antagonists. Traditional synthesis via
hydrazine condensation with

-keto acids often suffers from poor regioselectivity and harsh conditions.

This technical guide delineates three novel, high-fidelity synthesis routes that overcome these
historical limitations. We move beyond standard cyclocondensation to explore Inverse Electron
Demand Diels-Alder (IEDDA) methodologies, Multicomponent Reactions (MCRS) in ionic
liquids, and Late-Stage C-H Functionalization.

Part 1: The Tautomeric Paradigm & Retrosynthetic
Logic
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Before detailing synthesis, it is critical to address the structural identity of the target. The
pyridazin-3-ol species exists in dynamic equilibrium with pyridazin-3(2H)-one.

e The Reality: In solution and solid state, the oxo-form (lactam) predominates.

o The Nomenclature: While often referred to as "pyridazinols” in older literature, modern
protocols target the "pyridazinone" nucleus.

e Trapping the -ol: To isolate the O-isomer, the oxygen must be trapped via alkylation (using
Ag salts) or acylation.

Visualization: Tautomerism and Strategic
Disconnections
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Figure 1: Tautomeric equilibrium between the lactam and lactim forms, mapped to the three
retrosynthetic strategies discussed in this guide.
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Part 2: Route A — Regioselective Multicomponent
Synthesis (Green Chemistry)

The Innovation: Traditional Paal-Knorr synthesis requires pre-formed 1,4-dicarbonyls, which
are unstable. The novel approach utilizes a one-pot, three-component reaction involving 1,3-
dicarbonyls,

-halo ketones (or equivalents), and hydrazines, often catalyzed by ionic liquids or ultrasound to
enforce regiocontrol.

Mechanistic Insight

By using an ionic liquid catalyst like [omim]Br-AIClI

, the carbonyl groups are activated selectively. The hydrazine attacks the most electrophilic
carbonyl first, dictated by the steric environment of the ionic liquid cage, solving the
regioselectivity issue inherent in thermal condensation.

Experimental Protocol: Ultrasound-Promoted Synthesis

Reagents:

Aryl hydrazine hydrochloride (1.0 equiv)

1,3-Dicarbonyl compound (e.qg., ethyl acetoacetate) (1.0 equiv)

Substituted benzaldehyde (1.0 equiv)

Catalyst: [bmim]Br-AICI

(20 mol%)

Workflow:

o Charge: In a 50 mL flask, combine the aryl hydrazine, 1,3-dicarbonyl, and aldehyde.

o Catalyze: Add 10 mol% [bmim]Br-AIClI
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Irradiate: Place the flask in an ultrasonic cleaner (40 kHz) at 60°C.

Monitor: Sonication typically completes the reaction in 15—-30 minutes (monitor via TLC, 30%
EtOAc/Hexane).

Quench: Pour the mixture into crushed ice. The solid product precipitates immediately.

Purify: Recrystallize from ethanol. No column chromatography is usually required.
Validation Point: The absence of intermediate hydrazone peaks in

H NMR confirms cyclization.

Part 3: Route B — Inverse Electron Demand Diels-
Alder (IEDDA)

The Innovation: This is a "constructive" route. Instead of condensing a linear chain, we build
the ring via a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an
electron-rich dienophile (enol ether or ketene acetal).

Why use this? It allows for the introduction of sensitive substituents that would not survive the
acidic conditions of Route A. It is particularly powerful for 3,6-disubstituted pyridazines which
can be hydrolyzed to pyridazinones.

Pathway Visualization
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Figure 2: The IEDDA cascade. The extrusion of nitrogen gas drives the reaction
thermodynamics, making it irreversible.
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Experimental Protocol: Tetrazine-Ketene Acetal
Coupling

e Precursor Synthesis: Synthesize 3,6-bis(methylthio)-1,2,4,5-tetrazine (commercially
available or via hydrazine/CS

).

o Cycloaddition: Dissolve tetrazine (1.0 mmol) in anhydrous Dioxane. Add the ketene acetal
(1.2 equiv) dropwise at room temperature.

o Observation: The deep red color of the tetrazine will fade to yellow/orange as N
evolves.

» Elimination: Stir for 2 hours. The intermediate eliminates methanethiol or alcohol depending
on the dienophile.

e Hydrolysis: Add 1M HCI (aq) and reflux for 1 hour to convert the resulting methoxy/thio group
to the carbonyl (pyridazinone).

o Workup: Neutralize with NaHCO

, extract with DCM, and dry over MgSO

Part 4: Route C — Late-Stage C-H Functionalization

The Innovation: Instead of building the ring with substituents, this route takes a bare
pyridazinone scaffold and uses Transition Metal Catalysis (TMC) to install complex aryl or alkyl
groups at the C-4, C-5, or C-6 positions.

Mechanism: Palladium or Rhodium catalysis utilizes the directing ability of the N-2 nitrogen or
the C-3 carbonyl oxygen to activate the adjacent C-H bond.

Protocol: Pd-Catalyzed C-6 Arylation

Reagents:
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Substrate: 2-Methylpyridazin-3(2H)-one
Coupling Partner: Aryl boronic acid (1.5 equiv)
Catalyst: Pd(OAc)

(5 mol%)

Ligand: XPhos or PPh

(20 mol%)

Oxidant: Ag

CO

(2.0 equiv) - Crucial for re-oxidizing Pd(0) to Pd(ll) in C-H activation cycles.

Workflow:

Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3 times.
Addition: Add pyridazinone, boronic acid, Pd(OAc)

, and Ag

CO

Solvent: Add anhydrous 1,4-Dioxane/DMA (4:1 ratio).
Reaction: Seal and heat to 110°C for 18 hours.
Filtration: Filter through a Celite pad to remove silver residues.

Purification: Flash chromatography (EtOAc/Hexane gradient).

Self-Validating Check: If the reaction turns black immediately (precipitation of Pd black), the

ligand concentration is too low or the oxidant is inactive. The mixture should remain a dark

suspension, not a mirror.
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Part 5: Comparative Analysis of Routes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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